molecular formula C15H17N5O2 B2394454 1-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1448075-81-7

1-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2394454
CAS No.: 1448075-81-7
M. Wt: 299.334
InChI Key: JAVAZQIZNRZJEN-UHFFFAOYSA-N
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Description

1-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a click chemistry reaction, which involves the cycloaddition of an azide and an alkyne.

    Introduction of the Piperidinyl Group: The piperidinyl group can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an appropriate electrophile.

    Carboxamide Formation: The carboxamide group is formed by reacting the triazole derivative with a carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-4-sulfonamide
  • N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide

Uniqueness

1-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific structural features, such as the triazole ring and the piperidinyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-19-10-13(17-18-19)15(22)16-11-5-4-6-12(9-11)20-8-3-2-7-14(20)21/h4-6,9-10H,2-3,7-8H2,1H3,(H,16,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVAZQIZNRZJEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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